3-acetyl-4-amino-2-(1H)quinolinone
Description
3-Acetyl-4-amino-2-(1H)quinolinone is a quinolinone derivative characterized by an acetyl group at position 3 and an amino group at position 4 of the quinolinone core. Quinolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridinone ring. These compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The acetyl and amino substituents in this compound likely influence its electronic properties, solubility, and interactions with biological targets, making it a candidate for medicinal chemistry applications.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-acetyl-4-amino-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-6(14)9-10(12)7-4-2-3-5-8(7)13-11(9)15/h2-5H,1H3,(H3,12,13,15) |
InChI Key |
MFURBHFFEBOFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-amino-2-(1H)quinolinone can be achieved through several synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with acetoacetic ester under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinolinone derivative .
Another approach involves the acetylation of 4-aminoquinolin-2(1H)-one using acetyl chloride in the presence of a base such as pyridine. This method provides a straightforward route to introduce the acetyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-4-amino-2-(1H)quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinolinone derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-4-amino-2-(1H)quinolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinolinones
Quinolinone derivatives vary widely based on substituent patterns. Below is a detailed comparison of 3-acetyl-4-amino-2-(1H)quinolinone with structurally similar compounds, focusing on substituents, synthesis, and biological activities.
Substituent Analysis
Key Research Findings and Implications
Substituent Effects on Bioactivity: The acetyl group at position 3 in this compound may reduce electron density, enhancing interactions with hydrophobic enzyme pockets. In contrast, hydroxy substituents (e.g., in CYP1B1 inhibitors) improve hydrogen-bonding capacity . Amino groups at position 4 (as in the main compound) could facilitate protonation at physiological pH, enhancing solubility and target binding compared to methoxy or hydroxy groups .
Synthetic Challenges: Acetylation of quinolinones often requires anhydrous conditions to avoid hydrolysis of the acetyl group . Selective substitution at position 4 is challenging due to competing reactivity at other positions, necessitating protective group strategies .
Compounds with extended side chains (e.g., aminopropylamino groups) demonstrate enhanced pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
